Microcin B17 is synthesized by Escherichia coli strains that possess the mccB17 operon. This operon is composed of several genes that collectively facilitate the production and export of the microcin, as well as confer immunity to the producing strain. Microcins, including Microcin B17, are classified as bacteriocins—peptides produced by bacteria that inhibit the growth of similar or closely related bacterial strains .
The biosynthesis of Microcin B17 involves a series of post-translational modifications. The structural gene, mcbA, encodes a 69-amino acid precursor that undergoes at least two critical modifications: cyclization and cleavage. The final active form consists of 43 amino acids. The synthesis process is facilitated by a complex involving microcin synthetase, which catalyzes these modifications .
Recent studies have explored various synthetic approaches to produce Microcin B17, including total synthesis methods that utilize fragment condensation techniques to assemble the peptide from smaller building blocks. This synthetic strategy allows for the generation of analogs with potentially enhanced antimicrobial properties .
The molecular structure of Microcin B17 features a unique cyclic arrangement due to its post-translational modifications. The active peptide has a molecular weight of approximately 4136 Da and contains several essential amino acid residues that contribute to its biological activity. The structure includes a polyglycine anchor at the N-terminus, which plays a crucial role in binding to target proteins within bacterial cells .
Microcin B17 primarily acts by inhibiting DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition leads to the accumulation of double-stranded breaks in genomic DNA, triggering the bacterial SOS response and ultimately resulting in cell death. Additionally, Microcin B17 can disrupt RNA metabolism by inhibiting aspartyl-tRNA synthetase .
The reactions involved in its mechanism include:
The mechanism through which Microcin B17 exerts its antibacterial effects involves several steps:
Microcin B17 is characterized by:
Analytical techniques such as mass spectrometry have been employed to confirm its molecular weight and structure .
Microcin B17 has significant potential applications in various fields:
Microcin B17 (MccB17) was first identified in 1976 during systematic screening of Escherichia coli strains for antibacterial compounds using a double-layer agar technique with cellophane overlay. This screening revealed a novel class of low-molecular-weight (<10 kDa), thermostable, methanol-soluble antimicrobial peptides distinct from classical colicins, initially termed "microcin 17w" [1] [8]. Subsequent research established MccB17 as the founding member of the microcin family, classified based on its potent bactericidal activity against related Enterobacteriaceae, including Shigella, Pseudomonas, and Enterobacter species [1] [9]. The compound was characterized by remarkable biochemical stability: resistant to boiling (30 minutes at 100°C), trypsin/chymotrypsin digestion, and extreme pH conditions (though inactivated below pH 1 or above pH 12 after 3 hours), while remaining sensitive to pronase, subtilisin, and thermolysin [1]. Crucially, early mechanistic studies revealed its unique mode of action: unlike many antibiotics, it did not inhibit RNA or protein synthesis but specifically targeted DNA replication, inducing DNA degradation and triggering the SOS response, classifying it among DNA synthesis-inhibiting microcins [1] [2].
Genetic characterization revealed that MccB17 production is encoded by the plasmid-borne mcb operon (pmcb), containing seven genes (mcbA-G). The mcbA gene encodes a 69-amino acid precursor peptide, McbA, while mcbB, mcbC, and mcbD encode the modification enzymes responsible for converting serine and cysteine residues into heterocyclic rings [1] [2]. McbE, mcbF, and mcbG facilitate export and self-immunity. This genetic organization provided the first insights into the ribosomal synthesis and complex post-translational modification (PTM) machinery defining RiPPs [1] [2].
Table 1: Early Characterization of Microcin B17 Properties
Property | Characteristic | Significance |
---|---|---|
Molecular Weight | ~3.1 kDa (mature peptide) | Distinguished from larger colicins (>10 kDa) |
Solubility | Soluble in 16% methanol, insoluble in ethanol, not absorbed by activated charcoal | Aided in purification and classification |
Thermal Stability | Stable at 100°C for 30 min | Indicated unusual structural stability |
pH Stability | Stable pH 1-12 for <3h; inactivated at pH <1 or >12 for >3h | Suggested peptide backbone with acid/base-sensitive modifications |
Protease Sensitivity | Sensitive: Pronase, Subtilisin, Thermolysin; Resistant: Trypsin, Chymotrypsin | Hinted at specific structural features/sequence |
Initial Biological Activity | Inhibits DNA replication, induces SOS response, causes DNA degradation | Revealed novel target (DNA gyrase) distinct from other known antibiotics |
Genetic Determinant | Plasmid pMccB17 (mcbABCDEFG operon) | Established genetic basis for RiPP biosynthesis and self-protection |
Microcin B17 is the archetypal member of the Thiazole/Oxazole-Modified Microcins (TOMMs), also known more broadly as Linear Azole-containing Peptides (LAPs) within the RiPP superfamily. This classification stems from its defining structural feature: extensive post-translational modification converting serine and cysteine residues within its precursor peptide (McbA) into oxazole and thiazole heterocycles, respectively [1] [2]. The mature MccB17 is a 43-amino acid peptide derived from the C-terminal glycine-rich domain of McbA (residues 27-69) after proteolytic removal of the 26-residue N-terminal leader peptide. NMR and mass spectrometry confirmed it contains eight heterocyclic rings: four oxazoles (OAZ), four thiazoles (TAZ), and fused systems like oxazole-thiazole (OTZ) and thiazole-oxazole (TOZ) [1] [5]. These heterocycles are absolutely essential for its potent DNA gyrase poisoning activity [1] [3].
The biosynthesis of these heterocycles is catalyzed by the McbBCD synthetase complex, forming the core enzymatic machinery defining TOMMs/LAPs:
Table 2: Structural Features and Biosynthesis of Microcin B17 as a TOMM/LAP
Feature | Description | Enzymatic Component/Process |
---|---|---|
Precursor Peptide (McbA) | 69 aa: N-terminal Leader (1-26), C-terminal Core (27-69) | Encoded by mcbA |
Mature Peptide | 43 aa (after leader removal by TldD/E) | Essential glycine-rich region harboring modification sites |
Key Heterocycles | 4 Oxazoles (Ser), 4 Thiazoles (Cys), Fused OTZ/TOZ systems | Formed by sequential cyclodehydration (McbD) & dehydrogenation (McbC) |
Synthetase Complex | Octameric B4C2D2 Stoichiometry (~290 kDa) | McbB dimer binds leader, McbD cyclodehydratase, McbC dehydrogenase [6] |
Cyclodehydration | Converts Ser/Cys → Oxazoline/Thiazoline; ATP-dependent (McbD) | Requires leader peptide for substrate recognition; N→C directionality |
Dehydrogenation | Converts Oxazoline/Thiazoline → Oxazole/Thiazole; FMN-dependent, O2 as electron acceptor (McbC) | Tightly coupled to cyclodehydration; no azoline intermediates accumulate [1] [6] |
Leader Peptide Role | Essential for McbBCD recognition and complex assembly; helical structure | McbB RRE specifically binds leader; McbA(1-26) inhibits modification (IC50=2μM) [3] |
Final Processing | Leader peptide removal by chromosomally encoded TldD/E protease | Generates active MccB17; occurs after heterocyclization [1] [2] |
The McbBCD complex exhibits a unique octameric structure (B4C2D2) revealed by crystallography. Two McbB dimers clamp the leader peptide of two McbA precursor molecules simultaneously. The modified core peptide shuttles between the McbD (cyclodehydratase) and McbC (dehydrogenase) active sites, which are spatially separated within the complex, explaining the strict N-to-C directionality of heterocycle formation observed biochemically [6]. This complex architecture serves as a model for understanding similar TOMM/LAP biosynthetic systems found across diverse bacteria [5] [6].
Microcin B17 functions as a potent weapon in interbacterial competition, primarily within the dense and competitive ecosystem of the mammalian gastrointestinal tract, particularly targeting closely related Enterobacteriaceae. Its primary ecological role is to provide a fitness advantage to the producer strain by inhibiting competitors vying for the same nutrients and niches [2] [7] [9]. This is achieved through its unique mechanism of action: MccB17 stabilizes the transient covalent complex formed between DNA gyrase (a type II topoisomerase essential for DNA replication and transcription) and DNA. This stabilization prevents the religation step of the gyrase catalytic cycle, converting the enzyme into a cytotoxic agent that generates double-strand DNA breaks [1] [4]. While sharing the outcome of DNA break induction with synthetic quinolone antibiotics (e.g., ciprofloxacin), MccB17 binds DNA gyrase at a distinct site and employs a different molecular mechanism, making it a valuable alternative in the face of quinolone resistance [1] [4].
The ecological success of MccB17-producing strains is evident in their prevalence. Genomic analyses indicate that approximately 34.1% of E. coli strains harbor microcin genes, with MccB17, MccH47, MccM, and MccI47 being among the most frequent [7]. Notably, MccB17-producing strains are significantly enriched within the highly invasive E. coli phylogroup B2, frequently associated with extraintestinal infections like bacteremia and urinary tract infections (UTIs). This association suggests that microcin production, including MccB17, contributes not only to gut colonization success but also to virulence potential by facilitating invasion and translocation across epithelial barriers [7] [9]. The presence of MccB17 correlates with enhanced resilience within the complex intestinal "chemosphere" – the milieu of host-derived molecules (bile salts, mucins, antimicrobial peptides), dietary components, and microbially produced metabolites (organic acids, other bacteriocins, quorum sensing molecules) [7] [9]. MccB17 production is likely regulated in response to signals within this chemosphere, although the precise regulatory networks remain under investigation.
Table 3: Ecological Distribution and Competitive Mechanisms of Microcin B17
Aspect | Characteristic | Ecological Implication |
---|---|---|
Primary Ecological Niche | Mammalian Gastrointestinal Tract (especially lower ileum/colon) | Dense microbial community with intense competition for resources |
Target Spectrum | Primarily Enterobacteriaceae (E. coli, Shigella, Enterobacter, Salmonella) | Kills phylogenetically related competitors occupying similar niches |
Molecular Target | DNA Gyrase (stabilizes cleavage complex → DS DNA breaks) | Highly effective bactericidal mechanism; exploits essential cellular machinery |
Resistance Mechanisms | 1. gyrA/gyrB mutations (e.g., GyrA Arg462Cys);2. SbmA import mutations;3. Export pumps;4. Immunity protein (McbG) | Cross-resistance observed with other gyrase inhibitors (quinolones) and microcins [2] [4] |
Prevalence in E. coli | ~34.1% of strains carry microcin genes; MccB17 frequent in phylogroup B2 | Associated with successful gut colonization and invasive disease potential (UTI, sepsis) [7] |
Prevalence in Other Genera | Klebsiella pneumoniae (4.65%, mostly MccE492); Shigella/Salmonella (<2%); Enterobacter/Citrobacter (MccS) | Highlights niche-specific adaptation and competitive pressure within Enterobacteriaceae [7] |
Interaction with Chemosphere | Functions amidst host factors (bile, defensins), dietary components, microbial metabolites | Production likely regulated by environmental cues; stability allows function in complex milieu [7] [9] |
Therapeutic Potential | Novel gyrase poison targeting resistant pathogens; narrow spectrum reduces dysbiosis risk | Model for developing new antibiotics inspired by natural competition [1] [4] |
Uptake of MccB17 by susceptible cells occurs through the outer membrane porin OmpF, followed by active import via the inner membrane transporter SbmA [2] [4]. Consequently, mutations in ompF or sbmA confer resistance. Producer strains protect themselves through the dedicated immunity protein McbG, which is thought to interact with DNA gyrase to prevent MccB17 binding or to reverse complex stabilization, and potentially through efflux systems [1] [2]. The presence of MccB17 exerts selective pressure within microbial communities, driving resistance development and potentially shaping community composition. Its role exemplifies how RiPPs like microcins are central mediators of interference competition, influencing the dynamics, resilience, and pathogenic potential of bacterial populations within their ecological niches, particularly the competitive gut environment [2] [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7